trans-Decahydro-[1,5]naphthyridine
Overview
Description
Trans-Decahydro-[1,5]naphthyridine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis of Tetrahydronaphthyridines : It is useful in establishing the structures of tetrahydronaphthyridines through ionization measurements, ultraviolet, and proton magnetic resonance spectroscopy (Armarego, 1967).
Introduction of Side Chains in Derivatives : This compound is used for introducing glycerol and dihydroxycarboxylic side chains into cis- and trans-decahydronaphthalene derivatives (Nazarov, Aleksandrova, & Akhrem, 1958).
Bridging Ligands in Ru(II) Complexes : 1,5-Naphthyridine acts as a new linker for constructing bridging ligands and their corresponding Ru(II) complexes (Singh & Thummel, 2009).
Ligands in Metal Carbonyl Complexes : Trans-Decahydro-1,8-naphthyridine complexes can function as both mono- and bidentate ligands in metal carbonyl complexes, influencing the bonding mode between metal and heterocycles (Reed & Hendricker, 1972).
Applications in Medicinal Chemistry : Derivatives of 1,8-naphthyridine have potential applications in neurological disorders, antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities (Madaan et al., 2015).
Use in Dimetal Chemistry : Naphthyridine derivatives, including trans-Decahydro-[1,5]naphthyridine, are used in dimetal chemistry and have been a key ingredient in the anti-bacterial drug GramoNeg (Bera, Sadhukhan, & Majumdar, 2009).
Synthesis of Pentacyclic Derivatives : The synthesized octahydrobenzo[b]indeno[1,2,3-de][1,8] naphthyridine and decahydropyrido[2,3,4-gh]phenanthridine derivatives show high efficiency in synthesizing new compounds (Cao et al., 2013).
Properties
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDLNSKAAOHTF-OCAPTIKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCN2)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CCCN2)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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